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Compound of Interest

Compound Name: MC1742

Cat. No.: B612165 Get Quote

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of MC1742

For Researchers, Scientists, and Drug Development Professionals

Abstract
MC1742 is a potent, novel histone deacetylase (HDAC) inhibitor that has demonstrated

significant promise in the preclinical setting as a therapeutic agent against sarcoma cancer

stem cells (CSCs). This technical guide provides a comprehensive overview of the discovery,

synthesis, and biological evaluation of MC1742. It details the compound's inhibitory activity

against various HDAC isoforms and its effects on sarcoma CSCs, including the induction of

growth arrest, apoptosis, and osteogenic differentiation. This document furnishes detailed

experimental protocols for the key biological assays and presents signaling pathways

implicated in the mechanism of action of MC1742, visualized through Graphviz diagrams. All

quantitative data are summarized in structured tables for clarity and ease of comparison.

Introduction
Musculoskeletal sarcomas represent a group of aggressive malignancies of bone and soft

tissues that disproportionately affect children and adolescents. The presence of cancer stem

cells (CSCs) within these tumors is thought to contribute significantly to therapy resistance and

disease relapse. Histone deacetylase inhibitors (HDACis) have emerged as a promising class

of epigenetic drugs that can target CSCs. MC1742 was developed as a novel HDACi to

address the need for more effective therapies against sarcomas.
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Chemical Information:

Property Value

IUPAC Name

5-((4-([1,1'-biphenyl]-4-yl)-6-oxo-1,6-

dihydropyrimidin-2-yl)thio)-N-

hydroxypentanamide

Chemical Formula C₂₁H₂₁N₃O₃S

Molecular Weight 395.48 g/mol

CAS Number 1776116-74-5

Discovery and Synthesis
The discovery of MC1742 was part of a research effort to identify novel uracil-based

hydroxamic acids as potent HDAC inhibitors. The synthesis of MC1742 involves a multi-step

process, which is detailed in the experimental protocols section.

Biological Activity
MC1742 has been shown to be a potent inhibitor of several HDAC isoforms. Its biological

activity has been primarily characterized in the context of sarcoma cancer stem cells.

HDAC Inhibition Profile
MC1742 exhibits potent inhibitory activity against Class I and IIb HDACs. The half-maximal

inhibitory concentrations (IC₅₀) are summarized in the table below.
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HDAC Isoform IC₅₀ (µM)

HDAC1 0.1

HDAC2 0.11

HDAC3 0.02

HDAC6 0.007

HDAC8 0.61

HDAC10 0.04

HDAC11 0.1

Effects on Sarcoma Cancer Stem Cells
Growth Arrest and Apoptosis: MC1742 induces growth arrest and apoptosis in human

osteosarcoma, rhabdomyosarcoma, and Ewing's sarcoma stem cells.

Osteogenic Differentiation: At non-toxic concentrations, MC1742 promotes the osteogenic

differentiation of sarcoma CSCs.

Histone and Tubulin Acetylation: Treatment with MC1742 leads to an increase in the

acetylation of histone H3 and α-tubulin, which are established biomarkers of HDAC

inhibition.

Signaling Pathways
The mechanism of action of MC1742 in sarcoma CSCs involves the modulation of key

signaling pathways that regulate cell survival, proliferation, and differentiation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b612165?utm_src=pdf-body
https://www.benchchem.com/product/b612165?utm_src=pdf-body
https://www.benchchem.com/product/b612165?utm_src=pdf-body
https://www.benchchem.com/product/b612165?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MC1742 HDACs
(HDAC1, 2, 3, 6)

Inhibition

Histones (H3)Deacetylation

α-TubulinDeacetylation

Acetylated
Histones (Ac-H3) ↑

Acetylated
α-Tubulin ↑

Chromatin
Relaxation

Altered Gene
Expression

Tumor Suppressor
Genes (e.g., p21) ↑

Oncogenes ↓

Differentiation

Cell Cycle Arrest Apoptosis
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MC1742

HDAC Inhibition

p53 Acetylation ↑

p53 Activity ↑

BAX ↑ BCL-2 ↓

Mitochondrial
Permeability ↑

Cytochrome c
Release

Caspase-9
Activation

Caspase-3
Activation

Apoptosis
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Start: Sarcoma CSC Culture

Treatment with MC1742
(Varying Concentrations and Times)

Cell Viability Assay
(MTT)

Apoptosis Assay
(Annexin V/PI)

Osteogenic Differentiation Assay
(Alizarin Red S)

Western Blot Analysis
(Ac-H3, Ac-Tubulin)

Data Analysis and
Interpretation

Click to download full resolution via product page

To cite this document: BenchChem. [Unveiling MC1742: A Novel Histone Deacetylase
Inhibitor for Sarcoma Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612165#investigating-the-discovery-and-synthesis-
of-mc1742]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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